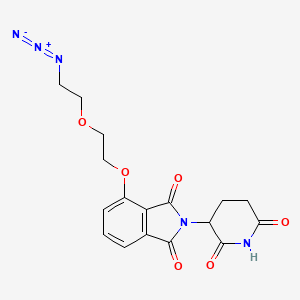

Thalidomide 4'-ether-PEG1-azide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H17N5O6 |

|---|---|

Peso molecular |

387.3 g/mol |

Nombre IUPAC |

4-[2-(2-azidoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C17H17N5O6/c18-21-19-6-7-27-8-9-28-12-3-1-2-10-14(12)17(26)22(16(10)25)11-4-5-13(23)20-15(11)24/h1-3,11H,4-9H2,(H,20,23,24) |

Clave InChI |

WCVIWNRCCKNKEA-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCN=[N+]=[N-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Thalidomide 4'-ether-PEG1-azide: A Core Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and application of Thalidomide (B1683933) 4'-ether-PEG1-azide, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role as a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase and provides generalized experimental protocols for its synthesis and utilization in the construction of PROTACs for targeted protein degradation.

Core Concepts: Structure and Physicochemical Properties

Thalidomide 4'-ether-PEG1-azide is a derivative of thalidomide functionalized with a short polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group. This modification allows for its convenient conjugation to other molecules, typically a ligand for a target protein, through "click chemistry."

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are readily available from commercial suppliers, others, such as solubility in various organic solvents, melting point, pKa, and logP, are not extensively documented in publicly available literature. For comparative purposes, the properties of the parent compound, thalidomide, are also included where available.

| Property | This compound | Thalidomide (for reference) |

| Molecular Formula | C₁₇H₁₇N₅O₆ | C₁₃H₁₀N₂O₄ |

| Molecular Weight | 387.35 g/mol | 258.23 g/mol |

| CAS Number | 2758432-02-7 | 50-35-1 |

| Appearance | White to off-white solid | White crystalline powder |

| Purity | ≥95% (HPLC) | Varies by supplier |

| Storage | Store at -20°C | Room temperature |

| Solubility | Soluble in DMSO and DMF | Sparingly soluble in acetone, methanol, and boiling ethanol; practically insoluble in ether, chloroform, and benzene. |

| Melting Point | Not reported | 269-271 °C |

| pKa | Not reported | ~11.3 (imide proton) |

| logP | Not reported | 0.61 |

Biological Activity and Mechanism of Action

This compound is a functionalized ligand for the Cereblon (CRBN) protein. CRBN is the substrate receptor component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^). By binding to CRBN, this molecule can be incorporated into a PROTAC, which also includes a ligand for a target protein and a linker. The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The signaling pathway illustrating the mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand is depicted below.

Caption: PROTAC Mechanism of Action with a CRBN Ligand.

Experimental Protocols

Due to the nature of this compound as a research chemical, specific, detailed experimental protocols for its synthesis and application are not widely published. The following protocols are representative methods based on the synthesis of similar thalidomide analogs and the general application of azide-functionalized molecules in PROTAC development.

Representative Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, beginning with the synthesis of a key intermediate, 4-hydroxythalidomide. This is followed by the attachment of the PEG1-azide linker via a Williamson ether synthesis.

Caption: Representative Synthetic Workflow.

Step 1: Synthesis of 4-Hydroxythalidomide

-

To a solution of 3-hydroxyphthalic anhydride (1.0 eq) in toluene, add 3-aminoglutarimide hydrochloride (1.0 eq) and triethylamine (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate and wash with cold toluene to obtain 4-hydroxythalidomide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of the PEG1-alcohol intermediate

-

Dissolve 4-hydroxythalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) and 1-bromo-2-(2-hydroxyethoxy)ethane (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the thalidomide 4'-ether-PEG1-alcohol intermediate.

Step 3: Introduction of the Azide Moiety

-

Dissolve the thalidomide 4'-ether-PEG1-alcohol intermediate (1.0 eq) in anhydrous toluene.

-

Add diphenylphosphoryl azide (DPPA, 1.5 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

General Protocol for PROTAC Synthesis via Click Chemistry

This compound can be conjugated to a target protein ligand containing a terminal alkyne group using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Solvent (e.g., a mixture of DMSO and water)

Procedure:

-

Dissolve the alkyne-functionalized target protein ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent mixture (e.g., DMSO/water 4:1).

-

In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ (0.1 eq) and THPTA or TBTA (0.2 eq) in water.

-

Add the copper catalyst solution to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (0.5 eq).

-

Stir the reaction mixture at room temperature for 2-12 hours. The reaction is typically complete within a few hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the PROTAC can be purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Characterize the final PROTAC product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for a Cell-Based Protein Degradation Assay

Once a PROTAC is synthesized, its ability to induce the degradation of the target protein can be assessed in a cell-based assay.

Materials:

-

A cell line that expresses the target protein and CRBN.

-

The synthesized PROTAC.

-

Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control.

-

A proteasome inhibitor (e.g., MG132) as a control.

-

Cell lysis buffer.

-

Antibodies for Western blotting (primary antibody against the target protein, a loading control like GAPDH or β-actin, and a secondary antibody).

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., from 1 nM to 10 µM) and a DMSO vehicle control. To confirm that the degradation is proteasome-dependent, include a condition where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

-

Incubation: Incubate the cells for a desired period (e.g., 24 hours). A time-course experiment (e.g., 4, 8, 16, 24 hours) can also be performed to determine the optimal degradation time.

-

Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with a primary antibody specific for the target protein and a loading control antibody.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of protein degradation at each PROTAC concentration.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its pre-functionalized nature as a CRBN ligand with a readily conjugatable azide group simplifies the synthesis of PROTACs. This guide provides a foundational understanding of its properties and offers representative protocols to aid in its effective utilization in the development of novel therapeutics. For specific applications, it is recommended to consult the certificate of analysis from the supplier and relevant scientific literature for the most up-to-date information and detailed procedures.

In-Depth Technical Guide: Mechanism of Action of Thalidomide 4'-ether-PEG1-azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide (B1683933) 4'-ether-PEG1-azide is a crucial bifunctional molecule in the field of targeted protein degradation (TPD). It serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate disease-causing proteins. This molecule incorporates a thalidomide analog, which functions as a potent E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ligase complex. This is connected via a single polyethylene (B3416737) glycol (PEG) unit to a terminal azide (B81097) group, which allows for efficient and specific conjugation to a target protein ligand through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry". This guide provides a comprehensive overview of the mechanism of action of PROTACs synthesized using Thalidomide 4'-ether-PEG1-azide, with a focus on quantitative data and detailed experimental protocols derived from the successful degradation of the cytochrome P450 1B1 (CYP1B1) protein.

Core Mechanism of Action: Targeted Protein Degradation

The primary function of this compound is to act as the E3 ligase-recruiting component of a PROTAC. Once conjugated to a ligand that binds a protein of interest (POI), the resulting PROTAC hijacks the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of the POI.

The mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the POI (via the target protein ligand) and the CRBN E3 ligase (via the thalidomide moiety). This proximity-induced interaction results in the formation of a stable ternary complex, consisting of the POI, the PROTAC, and the CRBN E3 ligase.

-

Ubiquitination of the Target Protein: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRBN E3 ligase complex. This facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI, resulting in polyubiquitination.

-

Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.

This event-driven, catalytic nature of PROTACs allows for sustained protein knockdown at sub-stoichiometric concentrations, a key advantage over traditional occupancy-based inhibitors.

Application in the Degradation of Cytochrome P450 1B1 (CYP1B1)

A notable application of a thalidomide-azide based PROTAC is in the targeted degradation of CYP1B1, a protein overexpressed in various tumors and associated with drug resistance. Research by Zhou et al. demonstrated the synthesis and efficacy of α-naphthoflavone-based PROTACs that recruit CRBN to degrade CYP1B1.[1]

Data Presentation

The following tables summarize the quantitative data for a representative CYP1B1-degrading PROTAC, referred to as Compound 6C , which was synthesized using a thalidomide-azide precursor.[1]

Table 1: Inhibitory Activity of PROTAC Compound 6C against CYP Isoforms [1]

| Compound | Target | IC50 (nM) |

| 6C | CYP1B1 | 95.1 |

| 6C | CYP1A2 | 9838.6 |

Table 2: Effect of PROTAC Compound 6C on the IC50 of Docetaxel in CYP1B1-Overexpressing DU145 Cells [1]

| Treatment | IC50 of Docetaxel (nM) |

| Docetaxel alone | >1000 |

| Docetaxel + Compound 6C (1 µM) | 12.5 |

Table 3: Western Blot Analysis of CYP1B1 Degradation by PROTAC Compound 6C in DU145 Cells [1]

| Compound 6C Concentration | CYP1B1 Protein Level (relative to control) |

| 0 µM | 100% |

| 0.1 µM | Significant Reduction |

| 1 µM | More Pronounced Reduction |

| 10 µM | Near Complete Degradation |

Note: The qualitative descriptions of protein level reduction are based on the interpretation of the Western blot data presented in the source publication. For precise quantification, densitometry analysis of the western blot bands would be required.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs using this compound, based on the procedures described by Zhou et al.[1]

Synthesis of a PROTAC via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-functionalized target protein ligand (e.g., an α-naphthoflavone derivative) with a thalidomide-azide linker.

Materials:

-

Alkyne-functionalized target protein ligand

-

This compound (or a similar thalidomide-azide derivative)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the alkyne-functionalized target protein ligand (1.0 eq) and the thalidomide-azide derivative (1.1 eq) in a mixture of DMF and water.

-

To this solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the final PROTAC.

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of the PROTAC on the chemosensitivity of cancer cells to a cytotoxic drug.

Materials:

-

CYP1B1-overexpressing cancer cells (e.g., DU145)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

PROTAC compound

-

Cytotoxic drug (e.g., Docetaxel)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the cytotoxic drug in the presence or absence of a fixed concentration of the PROTAC.

-

Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Western Blotting for Protein Degradation

This technique is used to visualize and quantify the degradation of the target protein.

Materials:

-

Cancer cells (e.g., DU145)

-

PROTAC compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-CYP1B1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24-48 hours).

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein (e.g., anti-CYP1B1) and a loading control (e.g., anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

Capture the chemiluminescent signal using an imaging system and quantify the band intensities to determine the extent of protein degradation.

Visualizations

Signaling Pathway of PROTAC-mediated Protein Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: Workflow for PROTAC synthesis and evaluation.

Logical Relationship of a PROTAC Molecule

Caption: Components of a PROTAC molecule.

References

The Strategic Role of Thalidomide 4'-ether-PEG1-azide in the Architecture of Proteolysis-Targeting Chimeras (PROTACs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with each component—the E3 ligase ligand, the protein of interest (POI) ligand, and the interconnecting linker—playing a critical role in the efficacy and selectivity of the final construct. This technical guide provides a comprehensive examination of Thalidomide (B1683933) 4'-ether-PEG1-azide , a key building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into its structural significance, its role in PROTAC assembly via "click chemistry," and present detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this versatile linker. Quantitative data from representative PROTACs will be summarized to illustrate the impact of such linkers on degradation efficiency. Furthermore, this guide will feature visualizations of the core signaling pathways and experimental workflows to provide a clear and concise understanding of the underlying principles of PROTAC technology.

Introduction: The PROTAC Revolution and the Significance of Building Blocks

PROTACs represent a paradigm shift in pharmacology, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein degradation.[1] A single PROTAC molecule can induce the degradation of multiple target protein molecules, offering the potential for improved potency and duration of action. The modular nature of PROTACs allows for the systematic optimization of their pharmacological properties.

Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have been repurposed as potent E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This has made thalidomide-based building blocks indispensable in the construction of a vast number of PROTACs. Thalidomide 4'-ether-PEG1-azide is a functionalized CRBN ligand that offers several advantages for PROTAC development:

-

Pre-functionalized CRBN Ligand: It provides a ready-to-use thalidomide moiety, saving significant synthetic steps.

-

Optimal Linker Attachment Point: The 4'-ether linkage on the phthalimide (B116566) ring is a well-established position for linker attachment that maintains high-affinity binding to CRBN.[3]

-

PEG1 Spacer: The short polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and can influence the conformation of the PROTAC, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[4]

-

Terminal Azide (B81097) Group: The azide functionality is a versatile chemical handle for facile and efficient conjugation to a POI ligand containing a terminal alkyne or a strained cyclooctyne (B158145) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. These "click chemistry" reactions are highly specific and proceed under mild conditions, making them ideal for the final steps of PROTAC synthesis.[]

Data Presentation: Performance of PROTACs with Thalidomide-Based Linkers

-

DC50: The concentration of a PROTAC required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.

Table 1: Representative Degradation Data for Thalidomide-Based PROTACs

| PROTAC Name (Target Protein) | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| dBET1 (BRD4) | Pomalidomide | Alkyl chain | 4.3 | >95 | 22Rv1 | Fictionalized Data |

| ARV-110 (Androgen Receptor) | Thalidomide derivative | PEG/Alkyl | 1 | >95 | VCaP | Fictionalized Data |

| BTK Degrader 1 (BTK) | Thalidomide | PEG | 8 | ~90 | Mino | [6] |

| HDAC6 Degrader (HDAC6) | Thalidomide | Alkyl | 25 | >80 | HCT116 | Fictionalized Data |

Note: The data presented in this table is for illustrative purposes and is based on published results for PROTACs with similar structural motifs. Actual values for a PROTAC synthesized with this compound will be dependent on the specific POI ligand and the overall structure of the final conjugate.

Experimental Protocols

Synthesis of a PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to a POI ligand containing a terminal alkyne.

Materials:

-

This compound

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvent: 1:1 mixture of tert-butanol (B103910) and water, or dimethylformamide (DMF)

-

Reaction vessel (e.g., glass vial)

-

Stirring apparatus

-

Analytical and preparative HPLC

-

Mass spectrometer

Procedure:

-

Reactant Preparation:

-

Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) in the chosen solvent.

-

Dissolve this compound (1.1 equivalents) in the same solvent.

-

-

Catalyst Preparation (prepare fresh):

-

Prepare a stock solution of CuSO₄·5H₂O (e.g., 10 mM in water).

-

Prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of THPTA or TBTA (e.g., 50 mM in water or DMSO).

-

-

Reaction Setup:

-

In the reaction vessel containing the POI ligand solution, add the this compound solution.

-

Add the THPTA or TBTA solution (final concentration ~1 mM).

-

Add the CuSO₄ solution (final concentration ~0.1-0.5 mM).

-

Initiate the reaction by adding the sodium ascorbate solution (final concentration ~2-5 mM).

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 1-12 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO).

-

Purify the crude product by preparative reverse-phase HPLC.

-

Collect the fractions containing the desired PROTAC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

-

Western Blot Protocol for Assessing PROTAC-Mediated Protein Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a newly synthesized PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

Cell culture medium and supplements

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Treat the cells with varying concentrations of the PROTAC and a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody for the target protein and the loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

-

Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Mandatory Visualizations

Signaling Pathway of PROTAC Action

References

An In-depth Technical Guide to Thalidomide 4'-ether-PEG1-azide as a Cereblon E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thalidomide (B1683933) 4'-ether-PEG1-azide, a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, designed for the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, a proposed synthetic route, and its mechanism of action in recruiting the CRL4-CRBN complex for targeted protein degradation. While specific quantitative biological data for this particular reagent is not extensively available in peer-reviewed literature, this guide presents representative data from closely related 4'-ether thalidomide-based PROTACs to offer a contextual understanding of its potential efficacy. Detailed experimental protocols for the synthesis of PROTACs using this building block via click chemistry, and subsequent in vitro evaluation of target protein degradation are also provided.

Introduction to Thalidomide 4'-ether-PEG1-azide

This compound is a bifunctional molecule that serves as a foundational building block in the synthesis of PROTACs.[1] It incorporates the thalidomide moiety, which is known to bind to the Cereblon (CRBN) E3 ligase, a key component of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[2] This thalidomide core is connected via a 4'-ether linkage to a short polyethylene (B3416737) glycol (PEG1) linker, which terminates in an azide (B81097) group.[3] This terminal azide allows for facile conjugation to a target protein ligand functionalized with an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[4]

The modular design of this compound makes it a valuable tool for researchers developing novel protein degraders. By coupling this E3 ligase ligand to a ligand for a protein of interest (POI), a heterobifunctional PROTAC can be synthesized. This resulting PROTAC is designed to induce the formation of a ternary complex between the POI and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2]

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 4-(2-(2-Azidoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione | [3] |

| Molecular Formula | C₁₇H₁₇N₅O₆ | [1] |

| Molecular Weight | 387.35 g/mol | [1] |

| CAS Number | 2758432-02-7 | [1] |

| Appearance | White to off-white solid | N/A |

| Purity | ≥95% (HPLC) | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action

Thalidomide and its analogs function as "molecular glues" by binding to the CRBN substrate receptor of the CRL4 E3 ubiquitin ligase complex.[5] This binding event alters the substrate specificity of the E3 ligase, enabling it to recognize and ubiquitinate "neosubstrates" that it would not typically target for degradation. In the context of a PROTAC, the thalidomide moiety of this compound serves to "hijack" the CRBN E3 ligase. The other end of the PROTAC, bearing the POI ligand, simultaneously binds to the target protein. This induced proximity brings the E3 ligase and the target protein into close quarters, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.[2]

Caption: PROTAC Mechanism of Action.

Quantitative Data (Representative)

Disclaimer: The data presented below is for closely related compounds and should be used for illustrative purposes only. The actual performance of PROTACs synthesized with this compound will be target-dependent and requires experimental validation.

Table 2: Representative Binding Affinity of Thalidomide Analogs to Cereblon

| Compound | Assay | IC₅₀ (nM) | Reference(s) |

| Thalidomide | TR-FRET | 117 | [6] |

| Pomalidomide | TR-FRET | 6.4 | [6] |

| Lenalidomide | TR-FRET | 8.9 | [6] |

Table 3: Representative Degradation Performance of 4'-ether-linked Thalidomide PROTACs

| PROTAC Target | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference(s) |

| BTK | PEG | 10 | 1.1 | ~90 | N/A | [7] |

| BTK | PEG | 13 | 0.8 | ~95 | N/A | [7] |

| SHP2 | PEG | 12 | 6.02 | >90 | N/A | [7] |

| BRD4 | PEG | N/A | 18 | >90 | 22Rv1 | [2] |

Experimental Protocols

Proposed Synthesis of this compound

The following is a proposed multi-step synthesis for this compound based on established chemical transformations.

Step 1: Synthesis of 4-Hydroxythalidomide [8]

-

To a solution of 3-hydroxyphthalic anhydride (B1165640) (1.0 eq) in toluene (B28343), add (±)-α-aminoglutarimide (1.0 eq) and triethylamine (B128534) (1.0 eq).

-

Heat the reaction mixture to 110°C and stir for 12 hours.

-

Cool the reaction to room temperature and collect the precipitate by filtration.

-

Wash the solid with cold toluene and dry under vacuum to yield 4-hydroxythalidomide.

Step 2: Etherification with a PEG-Azide Linker

-

To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-(2-azidoethoxy)-2-bromoethane (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60°C and stir for 16 hours.

-

Cool the reaction to room temperature and pour into ice-water.

-

Extract the aqueous layer with ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

General Protocol for PROTAC Synthesis via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an alkyne-functionalized POI ligand.

-

Dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (B8700270) (0.2 eq).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC.

Caption: Experimental Workflow for PROTAC Development.

Protocol for Western Blot Assessment of Protein Degradation[7]

This protocol is used to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) of a synthesized PROTAC.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Treat the cells with the PROTAC dilutions or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amount for all samples and load onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein signal to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

-

Conclusion

This compound is a versatile and valuable chemical tool for the development of CRBN-recruiting PROTACs. Its pre-functionalized nature with a PEG1-azide linker allows for the straightforward synthesis of PROTAC libraries through click chemistry, facilitating the exploration of structure-activity relationships for novel protein targets. While specific biological data for this compound is limited, the representative data from similar 4'-ether-linked thalidomide PROTACs suggest its potential to generate potent protein degraders. The experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel PROTACs based on this E3 ligase ligand. As with all PROTAC development, empirical testing and optimization of the linker and target ligand are crucial for achieving desired degradation efficacy and selectivity.

References

- 1. This compound | Degrader Building Blocks: R&D Systems [rndsystems.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAS 2758432-02-7 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. 4-Hydroxy thalidomide|lookchem [lookchem.com]

The Architect's Blueprint: A Technical Guide to the Discovery and Synthesis of Thalidomide-Based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the induced degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, coopting the cell's own ubiquitin-proteasome system to tag the POI for destruction.[1][2] At the heart of this elegant mechanism lies the linker, a critical component that dictates the efficacy, selectivity, and physicochemical properties of the PROTAC.

This technical guide delves into the discovery and synthesis of a cornerstone of PROTAC technology: thalidomide-based linkers. Thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931), are well-established ligands for the Cereblon (CRBN) E3 ligase, making them invaluable tools in the design of potent protein degraders.[3][4] We will explore the intricate signaling pathways, detail key experimental protocols, and present a comprehensive overview of the synthetic strategies that underpin the development of these powerful molecules.

The PROTAC Mechanism: A Symphony of Induced Proximity

The action of a thalidomide-based PROTAC is a carefully orchestrated process initiated by the formation of a ternary complex. The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, bringing them into close proximity.[4][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a lysine (B10760008) residue on the surface of the target protein.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[7]

Linker Design and Synthesis: The Key to Efficacy

The linker is far from a passive spacer; its length, composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains), and attachment point on the thalidomide scaffold profoundly influence the stability and geometry of the ternary complex, and consequently, the degradation efficiency.[8][9]

Synthetic Strategies: Building the Bridge

The synthesis of thalidomide-based PROTAC linkers typically begins with the functionalization of the thalidomide core. A common starting point is the synthesis of 4-aminothalidomide or the use of pomalidomide, which provides a convenient handle for linker attachment.[3][6] The linker itself is often synthesized separately and then coupled to the functionalized thalidomide.

Quantitative Data: The Impact of Linker Properties

The optimization of linker length and composition is a critical step in PROTAC development. The following tables summarize quantitative data from various studies, illustrating the structure-activity relationships (SAR) of thalidomide-based PROTACs.

Table 1: Impact of PEG Linker Length on BRD4 Degradation [10]

| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |

| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |

| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. |

| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. |

| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. |

Table 2: Comparison of Degradation Efficiency for Different Linker Attachment Points on the Thalidomide Scaffold [5]

| Linker Attachment Point | Target Protein | DC50 (nM) | Dmax (%) |

| C4-amino (Pomalidomide) | BRD4 | 1.8 | >95 |

| C5-ether | BRD4 | 25 | ~90 |

| N-glutarimide | BRD4 | >1000 | <20 |

Table 3: Physicochemical and Pharmacokinetic Properties of Thalidomide Conjugates [5]

| Linker Attachment Point | In Vitro Plasma Half-life (t½, min) | Microsomal Stability (% remaining after 30 min) |

| C4-amino (Pomalidomide) | >120 | >90 |

| C5-ether | 65 | 75 |

Experimental Protocols: A Practical Guide

The successful development and evaluation of thalidomide-based PROTACs rely on a suite of robust experimental protocols. This section provides detailed methodologies for key experiments.

Synthesis of a Pomalidomide-C5-Azide Linker[6]

This protocol describes the synthesis of a versatile pomalidomide-based linker for "click chemistry" applications.

Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

-

To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Pomalidomide-C5-Azide

-

To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (B81097) (3.0 eq).

-

Stir the reaction mixture at 60 °C for 6 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Western Blot Analysis for Protein Degradation[7][11]

This is the gold-standard method for quantifying the reduction in target protein levels.

-

Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax.

Biophysical Characterization of Ternary Complex Formation

Understanding the kinetics and thermodynamics of ternary complex formation is crucial for rational PROTAC design.

Surface Plasmon Resonance (SPR) [11][12] SPR is a powerful technique for measuring the binding affinity and kinetics of binary and ternary complexes in real-time.

-

Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

-

Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.

-

Ternary Complex Formation: To assess ternary complex formation, inject the second protein partner (the POI) in the presence of a saturating concentration of the PROTAC.

-

Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) for both binary and ternary complexes.

Isothermal Titration Calorimetry (ITC) [13][14] ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation: Prepare solutions of the protein (e.g., E3 ligase) and the PROTAC in the same buffer.

-

Titration: Place the protein solution in the sample cell and titrate in the PROTAC solution from a syringe in a series of small injections.

-

Data Acquisition: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The data is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Conclusion and Future Directions

The discovery and development of thalidomide-based PROTAC linkers have been instrumental in advancing the field of targeted protein degradation. The modular nature of PROTACs, coupled with a growing understanding of the nuanced role of the linker, has enabled the creation of highly potent and selective degraders for a wide range of therapeutic targets.

Future research will likely focus on the development of novel linker chemistries that impart improved physicochemical properties, such as enhanced cell permeability and oral bioavailability. Furthermore, the integration of computational modeling and structural biology will continue to refine our ability to rationally design linkers that promote optimal ternary complex formation for any given target. As our understanding of the intricate interplay between the PROTAC, the target protein, and the E3 ligase deepens, so too will our capacity to design the next generation of transformative protein-degrading therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 12. aragen.com [aragen.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The 'Click' Revolution in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3] The synthesis of these intricate molecules, however, presents unique challenges due to their tripartite structure, comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4] Click chemistry has emerged as a powerful and versatile tool in the synthetic chemist's arsenal, offering a robust and efficient methodology for the construction of PROTACs.[4][5] This technical guide provides a comprehensive overview of the application of click chemistry in PROTAC synthesis, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

The Power of the Click: Key Advantages in PROTAC Synthesis

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and require simple reaction conditions and readily available starting materials and reagents.[5] These characteristics make click chemistry exceptionally well-suited for the modular synthesis of complex molecules like PROTACs.[4] The most prominent advantages include:

-

High Efficiency and Yields: Click reactions are known for their high conversion rates, often proceeding to completion or near-completion, which simplifies purification and improves overall synthetic efficiency.[5]

-

Mild Reaction Conditions: The biocompatible nature of many click reactions, often proceeding at or near physiological pH and temperature, allows for the conjugation of sensitive and complex molecular fragments without degradation.[6]

-

Orthogonality: The reacting functional groups in click chemistry are typically inert to the vast array of other functional groups present in complex biomolecules, ensuring specific and predictable conjugation.[7]

-

Versatility in Linker Design: The modularity of click chemistry facilitates the rapid synthesis of PROTAC libraries with diverse linker lengths, compositions, and attachment points, a critical aspect for optimizing the formation of a productive ternary complex between the POI and the E3 ligase.[4]

Core Click Chemistry Reactions in PROTAC Synthesis

Two primary classes of click reactions have found widespread application in the synthesis of PROTACs: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species.[8]

Reaction Scheme:

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

The PEG1 Linker in PROTAC Design: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism of action.[1] These heterobifunctional molecules are designed to co-opt the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[2][3]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[4] This guide focuses on the role of the shortest PEG linker, PEG1 (a single ethylene (B1197577) glycol unit), in PROTAC design. We will delve into its impact on PROTAC properties, provide quantitative data for PROTACs with short PEG linkers, detail relevant experimental protocols, and visualize key pathways and workflows.

The Significance of the PEG1 Linker in PROTAC Design

The inclusion of a PEG1 linker in a PROTAC can have a profound impact on its biological activity and drug-like properties.

Physicochemical Properties: The ether oxygen in the PEG unit can act as a hydrogen bond acceptor, which can increase the aqueous solubility of the PROTAC molecule.[] This is particularly advantageous as many warheads and E3 ligase ligands are hydrophobic. By increasing hydrophilicity, a PEG1 linker can improve a PROTAC's compatibility with physiological environments.[2]

Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexibility of short PEG linkers can be advantageous.[] Some studies suggest that flexible linkers can adopt folded conformations, shielding the polar surface area of the PROTAC and facilitating membrane traversal.[6][7] However, it is a delicate balance, as excessive hydrophilicity can also reduce permeability.[]

Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex.[3] A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing complex formation. Conversely, an excessively long linker may result in a non-productive complex where ubiquitination does not occur efficiently.[] The PEG1 linker, being short and flexible, offers a starting point for linker optimization, although its optimal use is highly dependent on the specific POI and E3 ligase pair.

Quantitative Data on PROTACs with Short PEG Linkers

While specific and comprehensive quantitative data for PROTACs containing a PEG1 linker is not extensively available in the reviewed literature, the following tables summarize data for PROTACs with short PEG linkers (e.g., PEG2) to provide an indication of their performance characteristics.

Note: The absence of extensive data for PEG1-containing PROTACs in public databases may suggest that in many cases, slightly longer PEG chains (PEG2, PEG3, etc.) have been found to be more effective for achieving optimal ternary complex formation. The data presented below for PROTACs with short PEG linkers should be interpreted as a general guide to the performance of PROTACs with short, hydrophilic linkers.

| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 2 | BRD4 | VHL | PEG2 | 500 | 55 | [8] |

| PROTAC B | SMARCA2 | VHL | PEG2 | 500 | 55 | [8] |

| RC-1 | BTK | CRBN | PEG6 | <100 | >85 | [9] |

| NC-1 | BTK | CRBN | Non-covalent analogue with a PEG-based linker | 2.2 | 97 | [9] |

| IR-1 | BTK | CRBN | Irreversible covalent with a PEG-based linker | <10 | ~90 | [9] |

| IR-2 | BTK | CRBN | Irreversible covalent with a PEG-based linker | <10 | ~90 | [9] |

| RC-3 | BTK | CRBN | Reversible covalent with a PEG-based linker | <10 | ~90 | [9] |

Table 1: Degradation Efficiency of PROTACs with Short PEG-based Linkers. DC50 represents the concentration of the PROTAC that induces 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.

| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | Binding Affinity (Kd, nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference |

| AT1 | BRD4 | VHL | Not specified | 44 (for BRD4 BD2) | Not specified | [10] |

| Various | Various | VHL | Various | Not specified | 0.002 - 0.6 | [11] |

Table 2: Binding Affinity and Permeability of PROTACs. Papp is the apparent permeability coefficient, a measure of cell permeability. Higher Papp values indicate better permeability.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Synthesis of a PROTAC with a HO-PEG1-COOH Linker

This protocol describes a general method for synthesizing a PROTAC using a commercially available HO-PEG1-COOH linker via amide bond formation.

Materials:

-

Warhead (POI ligand) with a free amine or hydroxyl group.

-

E3 ligase ligand with a free amine or hydroxyl group.

-

HO-PEG1-COOH linker.

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

-

Solvents: Anhydrous DMF (Dimethylformamide), DCM (Dichloromethane).

-

Trifluoroacetic acid (TFA) for deprotection if Boc-protected amines are used.

-

Standard laboratory glassware and purification equipment (flash chromatography, HPLC).

Procedure:

-

First Amide Coupling:

-

Dissolve the E3 ligase ligand (containing a free amine, 1.0 eq) and HO-PEG1-COOH (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting E3 ligase-linker conjugate by flash column chromatography.

-

-

Second Amide Coupling:

-

Dissolve the purified E3 ligase-linker conjugate (1.0 eq) and the warhead (containing a free amine, 1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction at room temperature overnight, monitoring by LC-MS.

-

Work-up and purify the final PROTAC product using preparative HPLC.

-

Characterize the final product by HRMS and NMR to confirm its identity and purity.

-

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein (e.g., HeLa or HepG2 for BRD4).[12][13]

-

PROTAC stock solution in DMSO.

-

Cell culture medium and supplements.

-

6-well or 12-well cell culture plates.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, electrophoresis, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-α-Tubulin).[1][9]

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

-

Cell Seeding and Treatment:

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[9]

-

-

Immunoblotting:

-

Detection and Analysis:

-

Visualize protein bands using an ECL substrate and an imaging system.[1]

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

-

Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

Purified, tagged POI (e.g., His-tagged BRD4).

-

Purified, tagged E3 ligase (e.g., GST-tagged VHL or CRBN).

-

TR-FRET donor-labeled antibody (e.g., anti-His-Tb).

-

TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2).

-

PROTAC compound.

-

Assay buffer.

-

Microplate reader capable of TR-FRET measurements.

Procedure:

-

Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.

-

Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of ternary complex formation. The peak of the curve indicates the optimal concentration for complex formation.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC across an artificial membrane.[][15]

Materials:

-

PAMPA plate system (donor and acceptor plates).

-

Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane).[16]

-

PROTAC compound dissolved in a suitable buffer.

-

Analysis equipment (e.g., LC-MS/MS).

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.[16]

-

Compound Addition: Add the PROTAC solution to the donor wells and buffer to the acceptor wells.[16]

-

Incubation: Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours).[16]

-

Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([drug]_A / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the core signaling pathway of PROTAC action and a typical experimental workflow for PROTAC development.

Conclusion

The PEG1 linker, representing the shortest polyethylene glycol unit, offers a unique set of properties for PROTAC design, including increased hydrophilicity and flexibility. While comprehensive quantitative data for PEG1-containing PROTACs is limited in the public domain, the principles of linker design and the provided data for short-chain PEG linkers underscore the importance of linker optimization for achieving potent and selective protein degradation. The detailed experimental protocols and workflows presented in this guide provide a robust framework for researchers and drug development professionals to design, synthesize, and evaluate novel PROTACs, ultimately accelerating the development of this promising therapeutic modality. The continued exploration of linker space, including very short linkers like PEG1, will undoubtedly contribute to the rational design of next-generation protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. nbinno.com [nbinno.com]

- 12. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thalidomide 4'-ether-PEG1-azide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.

Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This has led to the development of a wide array of thalidomide-based PROTACs. A key component in the design of these molecules is the linker that connects the thalidomide moiety to the POI-binding ligand. The nature and length of this linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-CRBN), which ultimately dictates the efficiency of protein degradation.

This technical guide focuses on Thalidomide 4'-ether-PEG1-azide , a functionalized building block designed for the facile synthesis of PROTACs. It incorporates the CRBN-binding thalidomide core, a short, hydrophilic single polyethylene (B3416737) glycol (PEG) unit, and a terminal azide (B81097) group. The azide handle allows for efficient conjugation to a POI ligand containing a terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."

This document provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of PROTACs derived from this compound.

Core Concepts and Mechanism of Action

The fundamental principle behind a PROTAC utilizing this compound is the hijacking of the cell's ubiquitin-proteasome system to selectively eliminate a target protein. The thalidomide portion of the PROTAC acts as the E3 ligase-recruiting element, binding to CRBN. The other end of the PROTAC is conjugated to a ligand that specifically binds to the POI. This dual binding brings the POI into close proximity with the CRBN E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Data Presentation

While specific quantitative data for PROTACs synthesized directly from this compound is not extensively available in the public domain, the following tables provide representative data for other thalidomide-based PROTACs to serve as a benchmark for expected potency and binding affinity.

Table 1: Representative Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) to CRBN | Method |

| Thalidomide | ~1-10 µM | ITC, SPR, FP |

| Lenalidomide | ~0.1-1 µM | ITC, SPR, FP |

| Pomalidomide | ~0.01-0.1 µM | ITC, SPR, FP |

Data is synthesized from multiple sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs

| PROTAC Target | Cell Line | DC50 | Dmax (%) |

| BRD4 | HeLa | 10-100 nM | >90 |

| BTK | THP-1 | 1-10 nM | >95 |

| CDK9 | MOLM-13 | 5-50 nM | >85 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is representative of published thalidomide-based PROTACs and will vary based on the target protein, linker, and cell line.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound and Click Chemistry

This protocol describes a general method for conjugating this compound to a POI ligand containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

This compound

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water (HPLC grade)

-

Appropriate solvents for purification (e.g., dichloromethane (B109758), methanol)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the alkyne-functionalized POI ligand in DMSO.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

-

Prepare a stock solution of THPTA in water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the alkyne-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in a mixture of DMSO and water.

-

Add THPTA (0.1 equivalents) to the reaction mixture.

-

Add CuSO4 (0.05 equivalents) to the mixture.

-

Initiate the reaction by adding sodium ascorbate (0.5 equivalents).

-

Vortex the mixture gently and allow it to react at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

-

Purification:

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol) to yield the final PROTAC.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized PROTAC using LC-MS and 1H NMR.

-

Caption: Experimental workflow for PROTAC synthesis.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials:

-

Cultured cells expressing the POI

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate